Compound Description: This compound is a dual c-Met/MDR inhibitor designed as a potential anticancer agent for hepatocellular carcinoma. It exhibits potent inhibitory activity against the c-Met kinase (IC50 = 0.052 μM) and inhibits P-gp and MRP1/2 efflux pumps in HepG2 and BxPC3 cancer cells. []
Relevance: Though structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound shares a crucial structural feature: a phenol group connected to a heterocyclic scaffold. Additionally, both compounds target pathways relevant to cancer treatment. []
Compound Description: This series of compounds was investigated for its potential as glycogen synthase kinase-3β (GSK-3β) inhibitors, aiming to develop novel treatments for bipolar disorder. Compound 14i, a specific derivative within this series, demonstrated promising in vivo pharmacokinetic properties and efficacy in a mouse model of mania. []
Relevance: Compounds within this series share the core structural motif of a piperidin-4-ylmethyl group linked to a heterocycle via an amide bond. This structural similarity to 4-Piperidin-4-ylmethyl-phenol hydrochloride highlights a potential common pharmacophore. []
2,6-Arylpiperidin-4-one Oximes
Compound Description: This class of compounds was synthesized from their corresponding 2,6-arylpiperidin-4-ones using a nanosize sulfated titania (TiO2/SO42-) solid superacid catalyst. The study focused on developing an eco-friendly synthesis method for these oximes. []
Relevance: While structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound class shares the piperidin-4-one core structure, emphasizing the significance of this scaffold in medicinal chemistry. []
Compound Description: This series of conformationally constrained 3,6-disubstituted piperidine derivatives was developed from the lead compound (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. These compounds were designed to explore structure-activity relationships (SAR) at monoamine transporters, specifically the dopamine transporter (DAT). The enantiomer S,S-(-)-19a demonstrated high potency for DAT (IC50 = 11.3 nM) and notable selectivity over serotonin and norepinephrine transporters. []
Relevance: These compounds, although possessing a different substitution pattern and a benzhydryl group at the 6-position of the piperidine ring, are structurally related to 4-Piperidin-4-ylmethyl-phenol hydrochloride through the shared piperidinylmethyl core structure, highlighting its potential relevance in modulating neurotransmitter systems. []
Compound Description: This compound, characterized by X-ray crystallography, contains two morpholine rings and exhibits an intramolecular O—H⋯N hydrogen bond, contributing to its structural stability. []
Relevance: Both this compound and 4-Piperidin-4-ylmethyl-phenol hydrochloride share a phenol group linked to a cyclic amine-containing scaffold, suggesting potential commonalities in their physicochemical properties. []
Ibodutant (MEN15596)
Compound Description: Ibodutant is a tachykinin NK2 receptor (NK2R) antagonist currently in phase II clinical trials for irritable bowel syndrome. It demonstrates a surmountable and competitive antagonism mechanism with a potency of 10.6 in functional experiments using Chinese hamster ovary cells expressing the human NK2R. []
Relevance: Ibodutant, like 4-Piperidin-4-ylmethyl-phenol hydrochloride, incorporates a piperidin-4-ylmethyl moiety within its structure. This shared feature suggests that this structural motif may be important for interacting with specific biological targets. []
4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol
Compound Description: This compound was synthesized from 4-tert-butylphenol via a Mannich reaction and characterized by X-ray crystallography for its potential antihypertensive properties. [, ]
Relevance: This compound shares a structural resemblance to 4-Piperidin-4-ylmethyl-phenol hydrochloride with its phenol group linked to a cyclic thioether group. This similarity suggests potential overlap in their pharmacological activities and physicochemical characteristics. [, ]
Compound Description: LQM319, along with 4-hydroxy-3,5-bis(morpholin-1-ylmethyl)benzonitrile (LQM314), were investigated for their antihypertensive properties. The study determined their pKa values, partition coefficients (logP), and deprotonation routes. []
Relevance: This compound, containing two thiomorpholine rings linked to a central phenol, shares structural elements with 4-Piperidin-4-ylmethyl-phenol hydrochloride. Both have a phenol moiety and cyclic amine substituents, implying potential similarities in their physicochemical and pharmacological properties. []
Compound Description: These compounds were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Compounds 7b and 7g exhibited significant growth inhibitory effects, comparable to the standard drug paclitaxel. []
Relevance: Though structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, this group of compounds also highlights the presence of the piperidin-4-ylmethyl group in structures designed for biological activity. This recurring motif suggests its potential significance in medicinal chemistry. []
Compound Description: This compound, characterized by X-ray crystallography, features a morpholine ring and displays intermolecular interactions contributing to crystal packing stability. []
Relevance: Similar to 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound contains a phenol group linked to a cyclic amine-containing substituent, suggesting potential similarities in their physicochemical properties. []
Compound Description: This compound, structurally determined by X-ray crystallography, includes a piperidin-4-ylmethyl group linked to an imidazole ring, with a benzothiazole moiety further incorporated into the structure. []
Relevance: The presence of the piperidin-4-ylmethyl group, a key structural feature of 4-Piperidin-4-ylmethyl-phenol hydrochloride, in this compound suggests its potential role as a pharmacophore across different chemical classes. []
Compound Description: This compound and its crystalline form were synthesized through a specific process described in the patent. The patent focuses on the development of a novel preparation method for this compound, highlighting its potential therapeutic value. []
Relevance: This compound features a piperidin-4-yl group attached to a phenyl ring, a structural motif related to the piperidin-4-ylmethyl group present in 4-Piperidin-4-ylmethyl-phenol hydrochloride. This structural similarity indicates a potential shared chemical space and possibly related biological activity. []
Compound Description: Alectinib hydrochloride is an anticancer medication used as a first-line treatment for non-small cell lung cancer. The study focused on determining the crystal structure of its form I using powder X-ray diffraction data. []
Relevance: Although structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, Alectinib hydrochloride also includes a piperidine ring system within its structure. This shared feature highlights the importance of this heterocycle in medicinal chemistry. []
Compound Description: This compound and its intermediate compounds were synthesized and proposed as potential therapeutic agents for treating pain, anxiety, depression, agitated depression, or Parkinson's disease. The patent highlights the compound's potential to address these neurological and psychological conditions. []
Relevance: This compound contains a piperidin-4-ylidenemethyl group, structurally similar to the piperidin-4-ylmethyl group found in 4-Piperidin-4-ylmethyl-phenol hydrochloride. This shared structural motif might indicate similar binding interactions with specific target proteins. []
Compound Description: These compounds are impurities found in Iloperidone, an atypical antipsychotic medication. A high-performance reverse-phase liquid chromatographic method was developed to determine the levels of these impurities in both bulk Iloperidone and its dosage form. []
Relevance: 6-Fluoro-3-(piperidin-4-yl) benzo (d)isoxazole hydrochloride shares the piperidin-4-yl moiety with 4-Piperidin-4-ylmethyl-phenol hydrochloride. This common feature suggests a potential shared chemical space for these compounds. []
Compound Description: This crystalline solvate and methods for its preparation are described in the patent. The patent highlights its potential therapeutic applications, suggesting its significance in medicinal chemistry. []
Relevance: Similar to 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound features a piperidin-4-yl group, indicating a possible shared chemical space and potential for similar biological activity. []
(2R)-N-[1-(6- aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A)
Compound Description: This compound is a novel muscarinic receptor antagonist with M(2)-sparing antagonistic activity. It demonstrates high selectivity for M(3) receptors over M(2) receptors and potent oral M(3) antagonistic activity. []
Relevance: Like 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound incorporates a piperidin-4-yl moiety, although it is substituted differently. This shared feature suggests that this structural element could be important for binding to certain receptor families. []
2-Chloro-4-(piperidin-1-ylmethyl)pyridine
Compound Description: This compound is an intermediate in the synthesis of Lafutidine, a drug used to treat ulcers. A synthetic route starting from 2-amino-4-methylpyridine was developed to produce this intermediate. []
Relevance: Both this compound and 4-Piperidin-4-ylmethyl-phenol hydrochloride share the piperidin-1-ylmethyl group. This commonality emphasizes the versatility of this structural motif as a building block in medicinal chemistry. []
Compound Description: L-372,662 is a potent orally active oxytocin antagonist. It was developed by modifying a previous oxytocin antagonist, L-371,257, to improve its pharmacokinetic properties and oral bioavailability. []
Relevance: Both L-372,662 and 4-Piperidin-4-ylmethyl-phenol hydrochloride contain a piperidin-4-yl group within their structures, suggesting this ring system is a common motif in compounds with biological activity. []
Compound Description: This series of compounds was investigated for their α2-adrenoceptor antagonist activity. Compound 33g displayed potent α2-adrenoceptor binding affinity in vitro and significant central effects in vivo after oral administration. []
Relevance: Although structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, these compounds share a key structural motif: the piperidin-4-ylmethyl group. This commonality suggests the importance of this group for interacting with biological targets and modulating their activity. []
Compound Description: This novel proline-derived organocatalyst demonstrated high efficiency in asymmetric Michael addition reactions of cyclohexanone to nitroolefins. []
Relevance: Both this compound and 4-Piperidin-4-ylmethyl-phenol hydrochloride incorporate a piperidin-4-yl group, highlighting the presence of this ring system in molecules with diverse applications, including catalysis. []
Compound Description: This chiral H3-antagonist was studied using diastereomeric salts with optically pure (S)‐α‐methoxy‐α‐(trifluoromethyl)phenylacetic acid (MTPA) to differentiate its enantiomers through NMR spectroscopy. []
Relevance: This compound features a piperidin-1-yl group linked to an imidazole ring, showcasing structural similarities to 4-Piperidin-4-ylmethyl-phenol hydrochloride. The shared piperidinyl unit highlights its potential relevance in medicinal chemistry. []
2,2,6,6-Tetramethyl-piperidin-4-one Derivatives
Compound Description: This study explored the reactions of 2,2,6,6-tetramethylpiperidin-4-one, leading to the synthesis of novel pyrazolo(4,3-c)pyridine derivatives and 2-(piperidin-4-ylidene)hydrazinecarbothioamide derivatives. Some synthesized compounds exhibited anticancer activity in vitro. []
Relevance: The utilization of 2,2,6,6-tetramethylpiperidin-4-one as a starting material for synthesizing bioactive compounds, while structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, emphasizes the significance of the piperidine ring system as a valuable scaffold in medicinal chemistry. []
4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol
Compound Description: This compound was synthesized from 4-bromophenol using thiomorpholine and formaldehyde under microwave irradiation. The study focused on developing efficient synthetic methods for this and related compounds. []
Relevance: Structurally similar to 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound comprises a thiomorpholine ring attached to a phenol group. This resemblance suggests potential shared properties. []
4-isopropyl-bis-2,6-morpholin-4-ylmethyl-1-phenol
Compound Description: This compound was synthesized from 4-isopropylphenol, highlighting a potential synthetic route for compounds containing a phenol moiety with morpholine substituents. []
Relevance: This compound, featuring two morpholine rings linked to a phenol, shares structural characteristics with 4-Piperidin-4-ylmethyl-phenol hydrochloride, indicating a potential for similar reactivity and physicochemical properties. []
Compound Description: This ligand was used to synthesize two one-dimensional supramolecular chains with Co(II) cations, forming distinct crystal structures characterized by X-ray diffraction. []
Relevance: Although structurally different from 4-Piperidin-4-ylmethyl-phenol hydrochloride, this ligand also incorporates a pyridin-4-ylmethyl moiety, suggesting the importance of this group in coordinating with metal ions. []
Compound Description: This curcumin analogue, synthesized through a base-catalyzed condensation reaction, was evaluated for its toxicity using the Brine Shrimp Lethality Test (BSLT) method and found to be toxic with an LC50 below 200 ppm. []
Relevance: While structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound also utilizes a piperidin-4-one core structure, emphasizing the versatility of this scaffold in medicinal chemistry. []
Compound Description: This compound, characterized by X-ray crystallography, possesses multiple piperidin-4-one moieties and displays intricate intermolecular interactions influencing its crystal packing arrangement. []
Relevance: This compound, though more structurally complex, highlights the presence of the piperidin-4-one ring system, a motif related to the piperidine ring in 4-Piperidin-4-ylmethyl-phenol hydrochloride, emphasizing the significance of this scaffold in chemical and structural studies. []
4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol
Compound Description: This compound was synthesized from 4-methoxyphenol using thiomorpholine and formaldehyde under microwave irradiation, showcasing the application of this method in synthesizing compounds with a thiomorpholine moiety. []
Relevance: Similar to 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound features a thiomorpholine ring attached to a phenol group. This resemblance suggests potential shared properties and reactivity. []
Compound Description: This monohydrochloride salt, its pharmaceutical formulations, and its use in inhibiting tumor growth and treating cancer are described in the patent. []
Relevance: This compound shares the piperidin-4-yl group with 4-Piperidin-4-ylmethyl-phenol hydrochloride, highlighting the presence of this structural element in compounds with potential anticancer activity. []
Compound Description: This dicopper(II) complex, synthesized from a 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol ligand, exhibits strong antiferromagnetic coupling between the copper centers and distinctive electrochemical properties. []
Relevance: While this compound is a metal complex and structurally different from 4-Piperidin-4-ylmethyl-phenol hydrochloride, it demonstrates the versatility of compounds containing aromatic rings and nitrogen-containing heterocycles in coordinating with metal ions and forming complexes with unique properties. []
Compound Description: This novel binuclear copper(II) metallocycle was synthesized using an asymmetric ligand and characterized by X-ray crystallography. The complex features a discrete dinuclear structure with weak intermolecular interactions contributing to its solid-state packing. []
Relevance: Although structurally different from 4-Piperidin-4-ylmethyl-phenol hydrochloride, this metallocycle exemplifies the diverse structural arrangements possible with ligands containing nitrogen and oxygen donor atoms, highlighting the potential for forming complexes with unique properties. []
Compound Description: Identified as a new psychoactive substance in seized material, Acrylfentanyl is a synthetic opioid analogue of fentanyl that poses a serious risk of fatal intoxication. []
Relevance: Though structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, Acrylfentanyl shares the piperidin-4-yl moiety, highlighting the presence of this structural element in compounds with significant biological activity, albeit with potential for abuse. []
Compound Description: These novel compounds were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv (ATCC27294). Four derivatives, including 2-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-ylidene] hydrazinecarbothioamide, showed potent antitubercular activity and low toxicity. []
Relevance: Though structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, this group of compounds also highlights the presence of the piperidin-4-ylmethyl group in structures designed for biological activity, suggesting its potential as a pharmacophore. []
Compound Description: These zinc(II) complexes were synthesized using a bifunctional ligand, 4-methyl-2,6-bis(pyrazol-1-ylmethyl)phenol, and their molecular structures were characterized by X-ray diffraction. []
Relevance: Although structurally different from 4-Piperidin-4-ylmethyl-phenol hydrochloride, these complexes highlight the use of ligands containing aromatic rings and nitrogen-containing heterocycles to synthesize metal complexes with potentially interesting properties. []
Compound Description: AC-90179 is a selective serotonin 2A receptor inverse agonist. It exhibits high potency at 5-HT2A receptors and antagonism at 5-HT2C receptors but shows limited activity at D2 and H1 receptors. []
Relevance: Similar to 4-Piperidin-4-ylmethyl-phenol hydrochloride, AC-90179 incorporates a piperidin-4-yl moiety within its structure, although it is further substituted. This shared feature suggests that this structural motif might play a role in interacting with serotonin receptors. []
Compound Description: This novel compound and its pharmaceutically acceptable salts act as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitors, showing potential for treating cancer, particularly non-small cell lung cancer (NSCLC), including brain metastases. []
Relevance: Similar to 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound features a piperidin-4-yl group attached to an aromatic ring. This structural similarity suggests a potential shared chemical space and possibly related biological activity, albeit with a different target. []
Compound Description: This compound and its novel polymorphs, methods of preparation, and use in inhibiting kinase signal transduction are described in the patent. The patent emphasizes its potential for treating and/or preventing pathophysiological conditions, such as cancer. []
Relevance: Similar to 4-Piperidin-4-ylmethyl-phenol hydrochloride, this compound incorporates a piperidin-4-ylmethoxy group, highlighting the presence of this structural element in molecules with potential anticancer activity. []
Compound Description: These compounds were synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. []
Relevance: While structurally distinct from 4-Piperidin-4-ylmethyl-phenol hydrochloride, these compounds also highlight the importance of the piperidin-4-one core structure in medicinal chemistry, particularly in developing antimicrobial agents. []
Compound Description: This compound was synthesized using readily available starting materials via a multistep process involving amidation, Friedel-Crafts acylation, and hydration. []
Relevance: This compound features a piperidin-4-yl group, similar to the piperidin-4-ylmethyl group present in 4-Piperidin-4-ylmethyl-phenol hydrochloride. This structural similarity suggests a potential shared chemical space for these compounds. []
2-((4-hydroxyphenyl)(piperidin-1-yl)methyl)phenol
Compound Description: This alkylaminophenol compound was synthesized and comprehensively characterized using various spectroscopic techniques (FT-IR, NMR, UV) and computational methods. The study investigated its vibrational frequencies, electronic properties, molecular stability, thermodynamic properties, and potential DNA binding affinity through molecular docking studies. []
Relevance: This compound exhibits a strikingly similar structure to 4-Piperidin-4-ylmethyl-phenol hydrochloride, sharing the core motif of a piperidin-1-ylmethyl group attached to a phenol ring. This strong structural resemblance suggests a high probability of shared physicochemical properties and potential for similar biological activities. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.